methyl 2-(5-oxopyrrolidin-2-yl)acetate
Description
Methyl 2-(5-oxopyrrolidin-2-yl)acetate is a heterocyclic compound featuring a pyrrolidinone ring (5-membered lactam) substituted with an acetoxy methyl ester group at the 2-position. This structure combines the reactivity of a lactam with the ester functionality, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound’s synthesis likely involves esterification of the corresponding carboxylic acid derivative or nucleophilic substitution reactions targeting the pyrrolidinone scaffold.
Properties
CAS No. |
82435-96-9 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-(5-oxopyrrolidin-2-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-pyrrolidone with methyl bromoacetate in the presence of a base such as sodium hydride . The reaction is typically carried out in an organic solvent like tetrahydrofuran at a temperature of around 0-5°C. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Methyl 2-(5-oxopyrrolidin-2-yl)acetate undergoes various chemical reactions, including:
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-(5-oxopyrrolidin-2-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-(5-oxopyrrolidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between methyl 2-(5-oxopyrrolidin-2-yl)acetate and its analogs:
Key Observations:
Ester vs. Amide Functionality :
- This compound’s methyl ester group contrasts with piracetam’s acetamide, which confers greater metabolic stability to piracetam . The ester group in the target compound may render it more susceptible to hydrolysis, influencing its pharmacokinetics.
Position of Oxo Group :
- The 5-oxo group on the pyrrolidine ring distinguishes it from analogs like ethyl 2-(2-oxopyrrolidin-1-yl)acetate (2-oxo) . This positional difference could affect hydrogen-bonding interactions and solubility.
Substituent Effects :
- Brominated derivatives (e.g., ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate) exhibit enhanced electrophilicity, making them suitable for cross-coupling reactions in drug discovery .
This compound’s ester group may facilitate blood-brain barrier penetration but require prodrug strategies to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
